molecular formula C19H15NO3 B028631 2-[(1-Naphthylacetyl)amino]benzoic acid CAS No. 101895-37-8

2-[(1-Naphthylacetyl)amino]benzoic acid

Cat. No. B028631
M. Wt: 305.3 g/mol
InChI Key: DTDMYFUZEMKFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Naphthylacetyl)amino]benzoic acid, also known as NAA, is a chemical compound that has been widely studied for its potential applications in scientific research. NAA is a derivative of benzoic acid and is commonly used as a plant hormone, but it has also been found to have various biochemical and physiological effects in animals and humans.

Mechanism Of Action

The mechanism of action of 2-[(1-Naphthylacetyl)amino]benzoic acid is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. 2-[(1-Naphthylacetyl)amino]benzoic acid has been found to bind to specific receptors on the surface of cells, including the peroxisome proliferator-activated receptor (PPAR) and the aryl hydrocarbon receptor (AhR), which play important roles in the regulation of gene expression and cellular metabolism.

Biochemical And Physiological Effects

2-[(1-Naphthylacetyl)amino]benzoic acid has been found to have various biochemical and physiological effects in animals and humans. It has been shown to stimulate the growth and differentiation of cells, including bone cells, nerve cells, and muscle cells. 2-[(1-Naphthylacetyl)amino]benzoic acid has also been found to modulate the expression of various genes involved in cellular metabolism, including those involved in glucose and lipid metabolism. Additionally, 2-[(1-Naphthylacetyl)amino]benzoic acid has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

2-[(1-Naphthylacetyl)amino]benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. It is also stable under a wide range of conditions and has a long shelf life. However, 2-[(1-Naphthylacetyl)amino]benzoic acid may have limitations in certain experimental settings, such as in vivo studies, due to its potential toxicity and limited bioavailability.

Future Directions

There are several potential future directions for research on 2-[(1-Naphthylacetyl)amino]benzoic acid. One area of interest is the development of novel derivatives of 2-[(1-Naphthylacetyl)amino]benzoic acid that may have improved therapeutic properties. Another area of interest is the investigation of the potential role of 2-[(1-Naphthylacetyl)amino]benzoic acid in the regulation of immune function and inflammation. Additionally, further studies are needed to fully elucidate the mechanisms of action of 2-[(1-Naphthylacetyl)amino]benzoic acid and its potential applications in the treatment of various diseases.

Synthesis Methods

2-[(1-Naphthylacetyl)amino]benzoic acid can be synthesized by reacting 1-naphthylacetic acid with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours.

Scientific Research Applications

2-[(1-Naphthylacetyl)amino]benzoic acid has been extensively studied for its potential applications in scientific research. It has been found to have various physiological and biochemical effects in animals and humans, including the regulation of cell growth and differentiation, the modulation of gene expression, and the stimulation of protein synthesis. 2-[(1-Naphthylacetyl)amino]benzoic acid has also been found to have anti-inflammatory and antioxidant properties, and it has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

101895-37-8

Product Name

2-[(1-Naphthylacetyl)amino]benzoic acid

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

2-[(2-naphthalen-1-ylacetyl)amino]benzoic acid

InChI

InChI=1S/C19H15NO3/c21-18(20-17-11-4-3-10-16(17)19(22)23)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)(H,22,23)

InChI Key

DTDMYFUZEMKFOK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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